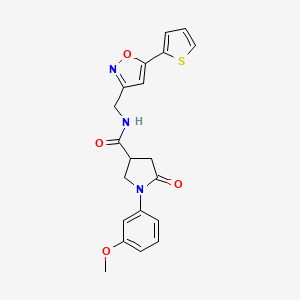![molecular formula C21H21N3O5S2 B2505851 N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide CAS No. 1021217-81-1](/img/no-structure.png)
N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O5S2 and its molecular weight is 459.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Inhibitory Activities
Research has highlighted the compound's potent dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). A study demonstrated that derivatives with a similar scaffold showed significant inhibitory effects, suggesting the potential of these compounds for therapeutic applications in cancer treatment due to their ability to inhibit crucial enzymes involved in nucleotide synthesis and cell growth (Gangjee et al., 2008).
Antitumor Agents
Another significant application is in the development of antitumor agents. Derivatives of the compound were synthesized as potential DHFR inhibitors and showed promising results as antitumor agents. Some derivatives exhibited potent and selective inhibition of DHFR from pathogens causing opportunistic infections in immunocompromised patients, further indicating the compound's relevance in developing treatments for infections and tumor growth (Gangjee et al., 2007).
Anticancer Evaluation
The compound's derivatives have been evaluated for their anticancer activities, showing high activity against certain cancer cell lines. This suggests the compound's potential as a leading candidate for further in-depth studies and the synthesis of new derivatives with antitumor activity. The specificity of these compounds against individual cancer cell lines underscores their potential in targeted cancer therapy (Zyabrev et al., 2022).
Enzyme Inhibitory Activities
The compound's derivatives have also been explored for their enzyme inhibitory activities. Studies have shown that some synthesized compounds exhibit good activity against enzymes like carbonic anhydrase and cholinesterase, indicating potential applications in treating conditions associated with these enzymes (Virk et al., 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide involves the reaction of 4-ethylphenylamine with 2-chloro-N-(5-mercapto-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide, followed by the reaction of the resulting intermediate with 4-methoxybenzenesulfonyl chloride.", "Starting Materials": [ "4-ethylphenylamine", "2-chloro-N-(5-mercapto-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide", "4-methoxybenzenesulfonyl chloride", "Sodium bicarbonate", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: 4-ethylphenylamine is reacted with 2-chloro-N-(5-mercapto-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide in the presence of sodium bicarbonate and ethyl acetate to form the intermediate N-(4-ethylphenyl)-2-({5-[(mercapto-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide. The reaction is carried out at room temperature for 24 hours with stirring.", "Step 2: The intermediate from step 1 is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of sodium hydroxide and methanol to form the final product N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide. The reaction is carried out at reflux temperature for 24 hours with stirring.", "Step 3: The product is then isolated by filtration and washed with water and dried under vacuum." ] } | |
CAS RN |
1021217-81-1 |
Product Name |
N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide |
Molecular Formula |
C21H21N3O5S2 |
Molecular Weight |
459.54 |
IUPAC Name |
N-(4-ethylphenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H21N3O5S2/c1-3-14-4-6-15(7-5-14)23-19(25)13-30-21-22-12-18(20(26)24-21)31(27,28)17-10-8-16(29-2)9-11-17/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI Key |
UNZBYENQGBFIEW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



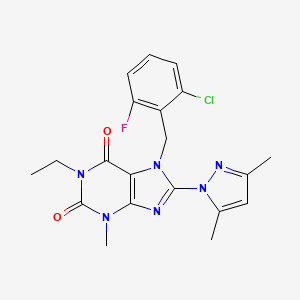
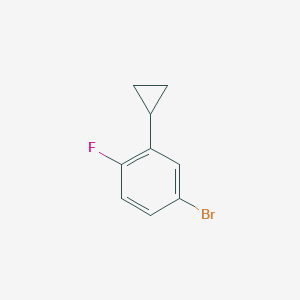


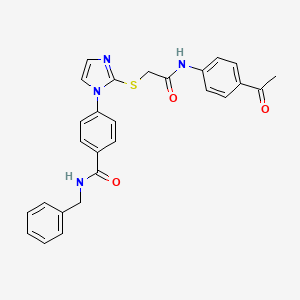
![methyl 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate](/img/structure/B2505780.png)
![Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B2505781.png)
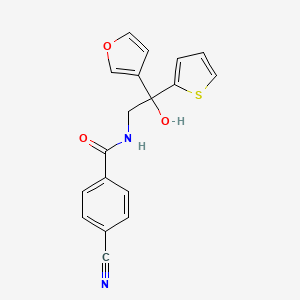
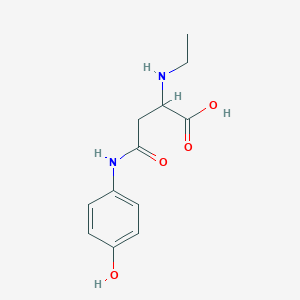
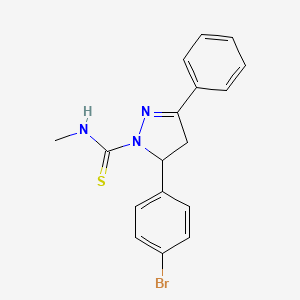
![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505787.png)
![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine](/img/structure/B2505788.png)

